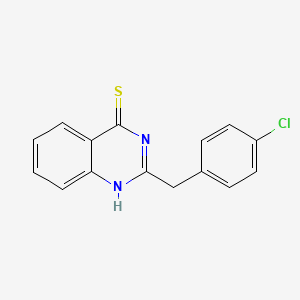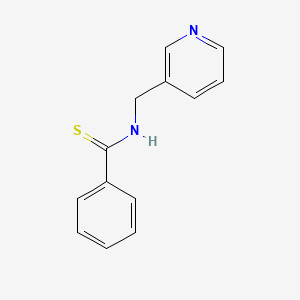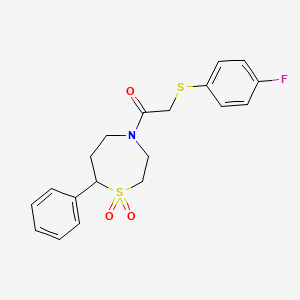
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a potent inhibitor of certain enzymes, making it useful in the development of new drugs and therapies.
Scientific Research Applications
1. Thiazoline Derivatives and Cysteine Derivatives Synthesis
The compound has applications in synthesizing thiazoline-4-carboxylates and cysteine derivatives that incorporate cyclopropyl groups. These synthesized compounds show potential in generating a diverse range of biologically active substances, providing a novel approach for chemical synthesis in medicinal chemistry (Nötzel et al., 2001).
2. Novel Heterocyclic Compounds Synthesis
This compound is instrumental in creating a plethora of novel heterocyclic compounds with potential biological activities. These include various thiazolopyrimidines, oxadiazepines, and triazine derivatives, indicating its versatility in contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
3. Piperidin-4-one Derivatives Synthesis
The compound is also involved in the synthesis of piperidin-4-one derivatives through thermal rearrangement. These derivatives have applications in synthesizing indolizidine and quinolizidine, which are crucial in medicinal chemistry for their potential biological activities (Brandi et al., 1986).
4. Biological Activity Enhancement
Incorporation of this compound in synthesis processes has been seen to enhance the biological activity of various synthesized compounds. It has been used in the development of thiazolidinedione derivatives, which exhibit a range of biological activities including antibacterial and antifungal properties, showcasing the compound's role in amplifying therapeutic potential (Mohanty et al., 2015).
5. Role in Antimicrobial and Antituberculosis Agents
This compound plays a significant role in the synthesis of agents with antimicrobial and antituberculosis properties. Its incorporation in the molecular structure of various agents has been found to inhibit Mycobacterium tuberculosis, making it a valuable component in the fight against bacterial infections (Jeankumar et al., 2013).
properties
IUPAC Name |
5-cyclopropyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(13-8-14(22-19-13)12-3-4-12)18-9-11-2-1-6-20(10-11)16-17-5-7-23-16/h5,7-8,11-12H,1-4,6,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJDVKVFNTUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)


![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)



![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)


![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)
![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)
![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)